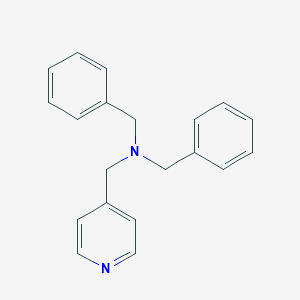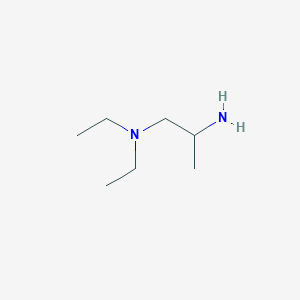
N1,N1-diethylpropane-1,2-diamine
Descripción general
Descripción
“N1,N1-diethylpropane-1,2-diamine” is a chemical compound with the formula C7H18N2 . It is used in research and development .
Synthesis Analysis
The synthesis of “N1,N1-diethylpropane-1,2-diamine” involves several steps. One method involves the reaction of methanol, ammonia, and nickel at 70-80℃ under pressure . Another method involves the reaction of ethanol, ammonia, and nickel at 20℃ .
Molecular Structure Analysis
The molecular structure of “N1,N1-diethylpropane-1,2-diamine” consists of a propane chain with two amine groups at the 1 and 2 positions, and two ethyl groups attached to the nitrogen atoms .
Chemical Reactions Analysis
“N1,N1-diethylpropane-1,2-diamine” can participate in various chemical reactions. For example, it can react with thionyl chloride in benzene to form a new compound .
Physical And Chemical Properties Analysis
“N1,N1-diethylpropane-1,2-diamine” is a liquid at room temperature . It has a boiling point of 113°C .
Aplicaciones Científicas De Investigación
Algicidal Applications
N1,N1-diethylpropane-1,2-diamine: derivatives have been studied for their effectiveness as algicidal agents against harmful algae that cause water pollution. These compounds have shown potential in selectively controlling harmful algal blooms, which is crucial for maintaining water quality and preventing the spread of toxins produced by certain algae .
Medicinal Chemistry
In the field of medicinal chemistry, derivatives of N1,N1-diethylpropane-1,2-diamine have been explored for their biocidal activity. Research has focused on synthesizing various derivatives and analyzing their potential as therapeutic agents, particularly in the treatment of cancer .
Industrial Applications
This compound is utilized in industrial settings, where its properties are harnessed for various chemical processes. It serves as a building block for the synthesis of more complex molecules and materials, which are then applied in diverse industrial products .
Environmental Applications
The environmental applications of N1,N1-diethylpropane-1,2-diamine include its use in the development of products and processes that aim to reduce environmental impact. This includes the synthesis of compounds with lower toxicity profiles for aquatic life, contributing to safer environmental practices .
Biotechnology
In biotechnology, N1,N1-diethylpropane-1,2-diamine and its derivatives are used to develop new methods for controlling harmful organisms such as algae. These methods are important for protecting ecosystems from invasive species and for maintaining the balance of aquatic environments .
Material Science
N1,N1-diethylpropane-1,2-diamine: is also relevant in material science, where it is used in the synthesis of new materials with specific desired properties. Its derivatives can be tailored to produce materials with unique characteristics for specialized applications .
Safety and Hazards
Mecanismo De Acción
Target of Action
N1,N1-Diethylpropane-1,2-diamine, also known as NETS, is a low-molecular-weight clay-swelling inhibitor . Its primary target is the clay mineral montmorillonite . Montmorillonite is a type of clay that can cause wellbore instability and reservoir damage when it swells. NETS is used to prevent this swelling and the associated risks .
Mode of Action
The compound interacts with montmorillonite at the molecular level. The adsorption ability of NETS on the montmorillonite surface is significantly affected by the molecular conformation . Specifically, the dihedral angle of NETS adsorbed on the surface of montmorillonite decreases by approximately 20°, and it tends to adsorb on the surface of montmorillonite in a plane state .
Biochemical Pathways
It is known that the compound acts as an inhibitor, preventing the hydration of clay minerals . This action reduces the risk of wellbore instability and reservoir damage, which are common problems in the extraction of shale oil resources .
Result of Action
The result of the action of N1,N1-Diethylpropane-1,2-diamine is the prevention of clay swelling. This leads to a reduction in wellbore instability and reservoir damage, making it easier and safer to extract shale oil resources .
Action Environment
The action of N1,N1-Diethylpropane-1,2-diamine is influenced by environmental factors. For example, the adsorption stability of NETS on the montmorillonite surface decreases with increasing temperature . This is because increasing temperature can lead to more frequent conformational changes, which weaken the interaction between NETS and montmorillonite, thus reducing adsorption stability .
Propiedades
IUPAC Name |
1-N,1-N-diethylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-4-9(5-2)6-7(3)8/h7H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZHNQPTNCGKHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminopropyl)diethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




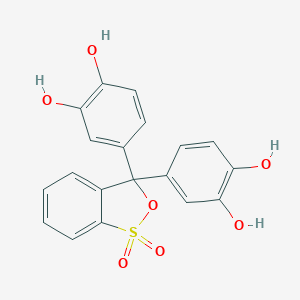
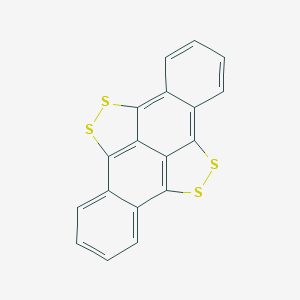
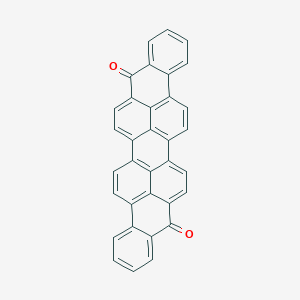
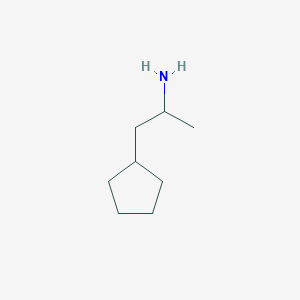
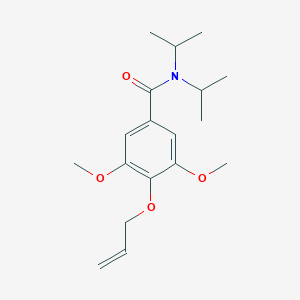
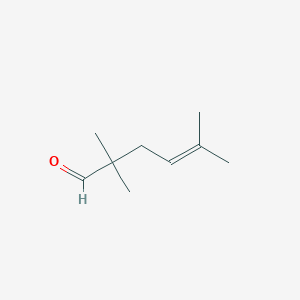
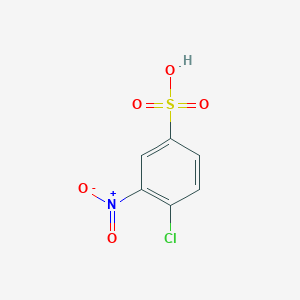
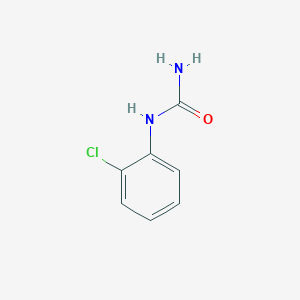


![1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B85876.png)
